对甲氧基-β-甲基苯乙胺盐酸盐

描述

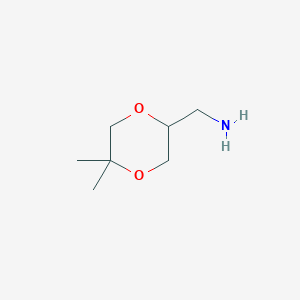

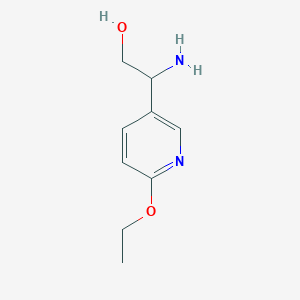

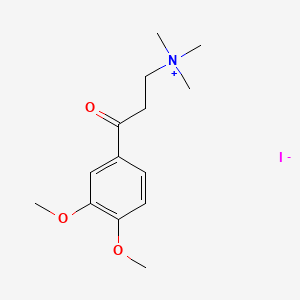

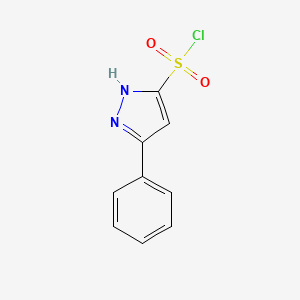

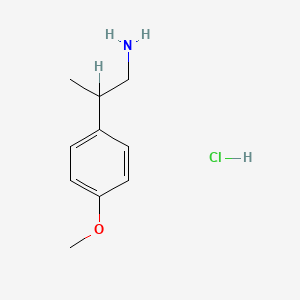

P-Methoxy-beta-methylphenethylamine hydrochloride, also known as Phenethylamine, p-methoxy-α-methyl-, hydrochloride, is a chemical compound with the formula C10H15NO · ClH . It has a molecular weight of 201.693 . Other names for this compound include β-p-Methoxyphenylisopropylaminhydrochlorid, Phenethylamine, 4-methoxy-alpha-methyl-, hydrochloride, and 2-Propanamine, 1- (4-methoxyphenyl)-, hydrochloride .

Synthesis Analysis

β-Methylphenethylamine, a positional isomer of the drug amphetamine, can be synthesized by the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl . The finished product is extracted as the HCl salt .Molecular Structure Analysis

The molecular structure of p-Methoxy-beta-methylphenethylamine hydrochloride is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3 .科学研究应用

酶结合中的抑制和底物活性

- 研究表明,对甲氧基-β-甲基苯乙胺等化合物在与单胺氧化酶 B (MAO-B) 结合后表现出不同的活性。这些活性受 β-甲基化和芳环上取代基的理化性质等因素的影响。这对于理解酶的底物结合及其后续药理作用具有启示意义 (Fierro 等,2016)。

与激素受体的相互作用

- 甲氧氯的结构相关化合物,包括对甲氧基-β-甲基苯乙胺,已被证明与各种激素受体(如雌激素和雄激素受体)相互作用。本研究阐明了此类活性的结构要求以及通过激素受体充当激动剂或拮抗剂的化学物质作用机制的复杂性 (Gaido 等,2000)。

注意缺陷多动障碍中的神经化学机制

- 一项研究调查了注意缺陷多动障碍 (ADHD) 中的神经化学机制,发现与 β-苯乙胺相关的化合物(包括对甲氧基-β-甲基苯乙胺等衍生物)与 ADHD 治疗相关。观察到这些化合物的水平会因哌醋甲酯等治疗而发生变化 (Kusaga 等,2002)。

细胞色素 P450 2D6 氧化

- 对甲氧基-β-甲基苯乙胺的另一个重要方面与其与细胞色素 P450 2D6 的相互作用有关,细胞色素 P450 2D6 是一种参与许多药物氧化的酶。了解这些相互作用可以深入了解药物代谢和潜在的药物相互作用 (Guengerich 等,2002)。

单胺氧化酶催化的分解

- 通过多尺度模拟研究探索了单胺氧化酶 B 在对甲氧基-β-甲基苯乙胺等化合物的催化分解中的化学反应性。此类研究有助于理解酶促过程和这些化合物在分子水平上的作用 (Oanca 等,2017)。

环境影响和内分泌干扰

- 对甲氧氯(一种与对甲氧基-β-甲基苯乙胺相关的化合物)的研究突出了其作为环境雌激素的作用及其潜在的长期健康风险。这包括它在各种条件下的代谢和转化,这对于了解其环境和健康影响至关重要 (Cummings,1997)。

作用机制

Target of Action

The primary targets of 2-(4-methoxyphenyl)propan-1-amine hydrochloride are the serotonin transporter and alpha receptors . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. Alpha receptors are a type of adrenergic receptor that responds to norepinephrine and epinephrine.

Mode of Action

2-(4-methoxyphenyl)propan-1-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission

Biochemical Pathways

The compound affects the serotonergic pathway by increasing the availability of serotonin in the synaptic cleft This can lead to downstream effects such as mood elevation

安全和危害

β-Methylphenethylamine was associated with a case of cerebral hemorrhage in a Swedish athlete and first-time user . The female victim with no medical history had taken a Swedish food supplement with 290 mg β-methylphenethylamine per serving before commencing her usual exercises . After about 30 minutes, the first symptoms appeared .

属性

IUPAC Name |

2-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDDBZNPJUMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926837 | |

| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13062-93-6 | |

| Record name | Phenethylamine, p-methoxy-beta-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。